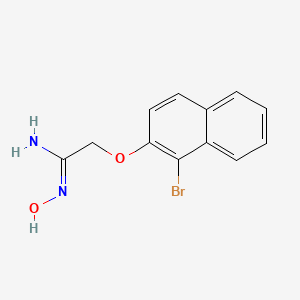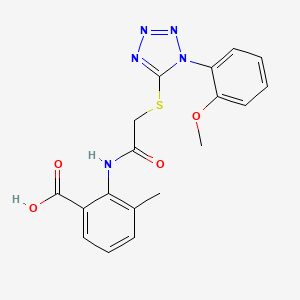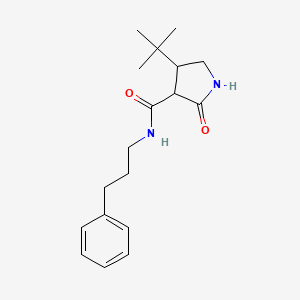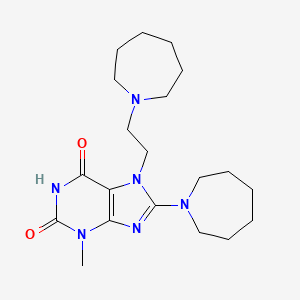![molecular formula C20H22N2O4S B2775433 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide CAS No. 922010-11-5](/img/structure/B2775433.png)
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives have been studied for their use as dopamine D2 receptor antagonists . They are considered selective inhibitors of the Dopamine D2 receptor . These compounds have potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Scientific Research Applications
Asymmetric Alkynylation of Cyclic Imines :
- Research by Ren et al. (2014) in "The Journal of Organic Chemistry" focused on the asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, which is a step towards synthesizing optically active derivatives of these compounds (Ren, Wang, & Liu, 2014).
Enantioselective Aza-Reformatsky Reaction :
- Munck et al. (2017) in "Organic Chemistry Frontiers" reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This process used readily available diaryl prolinol as a chiral ligand (Munck, Sukowski, Vila, & Pedro, 2017).
Synthesis of N-Arylated Dibenzo[b,e][1,4]oxazepin Derivatives :
- Zhang et al. (2015) in "RSC Advances" established an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin derivatives. This process involved N-arylation reaction followed by chemo- and regio-selective intramolecular reactions (Zhang, Zhang, Wen, Wang, Cai, Tianlong, Yan, & Zou, 2015).
Pharmacological Characterization of Dibenzo[b,f][1,4]oxazepines :
- Naporra et al. (2016) in "Pharmacological Research" synthesized and characterized various dibenzo[b,f][1,4]oxazepine derivatives for their affinity to histamine receptors and selected aminergic GPCRs. Some derivatives were identified as dual hH1/h5-HT2A receptor ligands or selective hH1R antagonists (Naporra, Gobleder, Wittmann, Spindler, Bodensteiner, Bernhardt, Hübner, Gmeiner, Elz, & Strasser, 2016).
Metabolism Study of Dibenzo[b,f]-1,4-oxazepine :
- Harrison et al. (1978) in "Experientia" studied the in vivo metabolism of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one, suggesting an arene oxide intermediate during conversion to its hydroxylated derivative (Harrison, Clarke, Inch, & Upshall, 1978).
Enantioselective Addition of Et2Zn to Cyclic Imines :
- Munck et al. (2017) in "Tetrahedron Letters" demonstrated the enantioselective addition of Et2Zn to dibenzo[b,f][1,4]oxazepines, catalyzed by a (R)-VAPOL-Zn(II) complex, to produce chiral derivatives (Munck, Sukowski, Vila, & Pedro, 2017).
Ru-Catalyzed Asymmetric Transfer Hydrogenation :
- More and Bhanage (2017) in "Organic & Biomolecular Chemistry" reported the first Ru-catalyzed asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water, achieving high conversion and enantioselectivity (More & Bhanage, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the interaction of dopamine, a neurotransmitter, with the receptor. This inhibition can lead to changes in the transmission of signals in the brain.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which it is used. Given its role as a Dopamine D2 receptor inhibitor, it could potentially be used to treat central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-22-17-9-5-6-10-19(17)26-18-12-11-14(13-16(18)20(22)23)21-27(24,25)15-7-3-2-4-8-15/h5-6,9-13,15,21H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLTRULXRSYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)

![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)
![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)
![ethyl N-[(1S,2R)-2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B2775355.png)

![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)
![5-methyl-N-(thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2775359.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


